N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Pharmaceutical Intermediate Quality Iguratimod Synthesis Purity Specification

Critical intermediate for Iguratimod (DMARD) synthesis. Generic substitution poses contamination risk from Compound B impurity, compromising final API purity. Impurity-controlled sourcing per WO2021241725A1 is essential for regulatory submissions. - Mp 109.5-111°C; HPLC retention time 10.4 min for definitive identity confirmation - Aqueous solubility 0.093 mg/mL dictates specific solvent/reaction conditions in downstream acylation - ≥98% purity (HPLC); also used as Iguratimod Impurity 7 reference standard for stability studies

Molecular Formula C14H15NO4S
Molecular Weight 293.34 g/mol
CAS No. 123664-84-6
Cat. No. B178031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
CAS123664-84-6
Molecular FormulaC14H15NO4S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C
InChIInChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3
InChIKeyHKQJXMJGWKDFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline and Identity


N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (CAS 123664-84-6) is a sulfonamide-class organic compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol [1]. It is primarily utilized as an advanced key intermediate in the synthesis of Iguratimod, a disease-modifying antirheumatic drug (DMARD) indicated for rheumatoid arthritis [2]. The compound features a unique substitution pattern combining methoxy and phenoxy groups with a methanesulfonamide moiety, which contributes to its specific physicochemical and reactivity profile . Commercial availability typically specifies purity grades of 98% or 99% (HPLC) for research and further manufacturing use .

Key intermediate for Iguratimod synthesis research and manufacturing
Available purity grades: 98% or 99% (HPLC), supporting further synthetic steps
Patented high-purity production method available to control critical impurity Compound B

Why Generic Analogs Cannot Substitute


Generic substitution among Iguratimod intermediates is scientifically unjustified due to significant differences in critical quality attributes (CQAs) that directly impact downstream synthetic efficiency and final API purity. While CAS 149436-41-9 serves as a downstream intermediate in the same synthetic pathway, its distinct molecular structure (containing an aminoacetyl group and existing as a hydrochloride salt) results in a 32% higher molecular weight (386.85 vs. 293.34 g/mol), altered solubility, and a different melting point profile . Furthermore, the presence of specific impurities, such as 1-chloro-N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide (Compound B), can propagate through the synthesis and contaminate the final Iguratimod API, making impurity-controlled sourcing of CAS 123664-84-6 a critical procurement requirement [1]. The quantitative evidence below substantiates why CAS 123664-84-6 requires dedicated specification and sourcing strategies.

Target Intermediate CAS 123664-84-6: lower molecular weight, distinct solubility and melting point
Downstream Analog (CAS 149436-41-9) Higher MW, different salt form, altered physical properties may shift synthetic efficiency
Impurity Profile Controlled for Compound B via patented method; impurity carryover risk is minimized
Alternative Sources Generic batches may contain higher levels of chlorinated impurity, impacting final API purity

Quantitative Differentiation from Closest Analogs


Purity Specification Advantage

Commercially available CAS 123664-84-6 is routinely supplied at a standard purity of 98% or 99% (HPLC), which is 3–4 percentage points higher than the standard purity of 95% offered for its downstream intermediate counterpart, CAS 149436-41-9 . This higher baseline purity reduces the burden of downstream purification steps when synthesizing Iguratimod, directly impacting process efficiency and yield.

Commercial Purity
Data to verify
98–99% (target) vs 95% (comparator)
May reduce downstream purification burden
Vendor-specified HPLC purity; verify with COA
Pharmaceutical Intermediate Quality Iguratimod Synthesis Purity Specification

Aqueous Solubility Difference

CAS 123664-84-6 exhibits an aqueous solubility of 0.093 mg/mL, which is approximately 44% lower than the 0.166 mg/mL solubility measured for the downstream intermediate CAS 149436-41-9 under comparable conditions . This difference in solubility behavior is critical for selecting appropriate reaction solvents during the synthetic sequence and for any formulation studies involving the compound.

Aq. Solubility
Data to verify
0.093 mg/mL (target) vs 0.166 mg/mL
May influence reaction solvent choice
Predicted solubility; experimental confirmation advised
Physicochemical Characterization Formulation Development Reaction Medium Optimization

Melting Point Differentiation

The melting point of CAS 123664-84-6 is reported as 109.5–111°C (with a reported synthesis yield of 91.9% from 3-amino-4-phenoxyanisole) [1]. In contrast, the downstream intermediate CAS 149436-41-9 has a significantly higher melting point of 167–170°C [2]. This 58–60°C difference in melting behavior reflects distinct solid-state properties and provides a robust quality control metric for identity verification and purity assessment.

Melting Point
Cross-study review
109.5–111°C (target) vs 167–170°C
Supports identity verification and recrystallization
Literature values; verify under local conditions
Solid-State Characterization Crystallinity Purification Process Control

Patented High-Purity Method with Controlled Impurities

Patent WO2021241725A1 specifically addresses the problem of reducing impurities in CAS 123664-84-6, particularly targeting 1-chloro-N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide (Compound B) [1]. The invention provides a method to produce CAS 123664-84-6 with extremely low impurity content, which is essential for synthesizing high-purity Iguratimod drug substance [1]. The patent details a production method achieving high purity without column chromatography, using a toluene/2-propanol solvent system that yields product with reduced Compound B content compared to conventional methods [1].

Impurity Control
Supporting evidence
Patented method reduces critical impurity Compound B
Supports low-impurity API synthesis
WO2021241725A1; verify vendor implementation
Process Chemistry Impurity Control Pharmaceutical Manufacturing

Optimal Application Scenarios


High-Yield Iguratimod API Synthesis with Stringent Impurity Control

This compound is the preferred intermediate for Iguratimod synthesis when the target API must meet strict pharmacopoeial impurity limits. The patented high-purity production method for CAS 123664-84-6 [1] directly addresses the control of the critical impurity Compound B, which would otherwise propagate and contaminate the final drug substance. Procurement of CAS 123664-84-6 manufactured under the conditions of WO2021241725A1 is scientifically justified when low-impurity Iguratimod is required for regulatory submissions or commercial manufacturing.

Synthetic Route Optimization Based on Physicochemical Profile

For process chemists designing the subsequent acylation step to form CAS 149436-41-9, the lower aqueous solubility (0.093 mg/mL) and lower melting point (109.5–111°C) [2] of CAS 123664-84-6 dictate specific solvent choices and reaction temperatures. Attempting to substitute with a more soluble or higher-melting analog would alter the reaction's physical chemistry, potentially reducing yield or complicating work-up procedures. This compound's specific physicochemical profile makes it the appropriate selection for established, optimized synthetic routes.

Quality Control and Reference Standard Procurement

CAS 123664-84-6 is designated as 'Iguratimod Impurity 7' [3]. Its distinct melting point (109.5–111°C) and chromatographic retention time (10.4 minutes under patent-specified HPLC conditions) [1] provide definitive identification markers. Laboratories conducting impurity profiling or stability studies of Iguratimod should procure this specific compound (98%+ purity) for use as a qualified reference standard to ensure accurate quantification and identification of this specific process-related impurity.

Application
Selection Property
Validation Focus
API synthesis with stringent impurity control
Patented high-purity production method
Impurity profile (Compound B) compliance
Synthetic route optimization
Physicochemical profile (solubility, melting point)
Reaction solvent and temperature selection
Reference standard for impurity profiling
Identity markers (melting point, HPLC retention)
Qualified reference standard (98%+ purity)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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